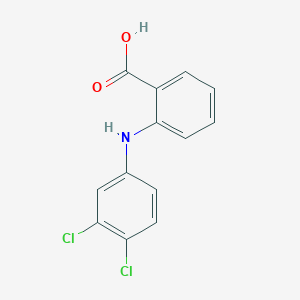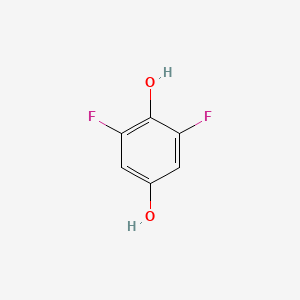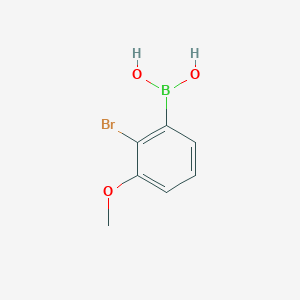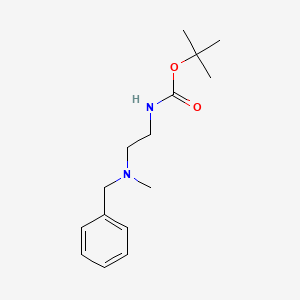
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate
Übersicht
Beschreibung
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate is a synthetic compound . It is related to a family of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties .
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ceftolozane
“Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate” is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Other Antibiotics
Apart from ceftolozane, this compound can also be used in the synthesis of other antibiotics . The compound’s ability to act as an intermediate in the synthesis process makes it a valuable asset in the pharmaceutical industry .
Preparation of Nα-Protected Amino Acid Esters
“Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate” can be used in the preparation of Nα-protected amino acid esters . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Protein Modification
The compound can find application in protein modification . This is particularly useful in bioorganic chemistry, where modifications to proteins can lead to the development of new therapeutic agents .
Biocompatible Click Chemistry
The compound can be used in biocompatible click chemistry for compartment-specific pH measurement inside E. coli . This can be particularly useful in understanding the internal environment of these bacteria, which can have implications for the development of new antibiotics .
Biomolecular Labeling
“Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate” can be used for biomolecular labeling with copper-chelating azides . This can be particularly useful in the study of biological systems and the development of new diagnostic tools .
Metabolic Labeling of Glycoproteins
The compound can be used for metabolic labeling of fucosylated glycoproteins in Bacteroidales species . This can be particularly useful in the study of these bacteria and their role in the human gut microbiome .
Development of New Synthetic Schemes
The compound can be used in the development of new synthetic schemes . For example, it has been used in the synthesis of ceftolozane through various synthetic schemes, each with its own advantages and disadvantages . This highlights the compound’s versatility and its potential for use in the development of new synthetic methods .
Wirkmechanismus
Mode of Action
The compound contains a tert-butyl carbamate group and a benzyl(methyl)amino group . The presence of these functional groups suggests that the compound could interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[benzyl(methyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-10-11-17(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYVTAQBOKVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005240 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate | |
CAS RN |
849472-99-7 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

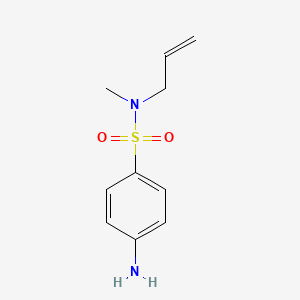
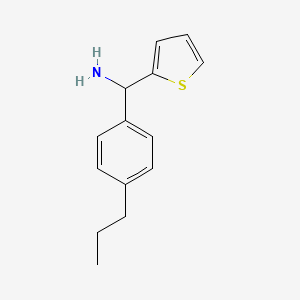
![3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine](/img/structure/B3287909.png)

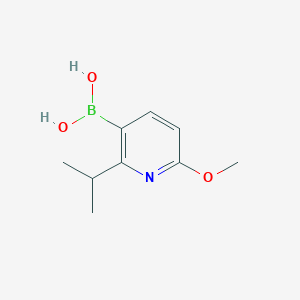

![5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287938.png)
![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)
![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)
![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)

